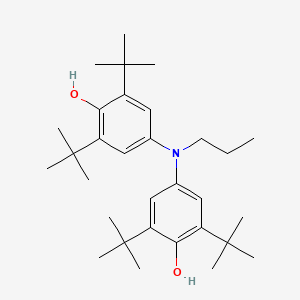
4,4'-(Propylazanediyl)bis(2,6-di-tert-butylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol): is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers such as polypropylene and isoprene rubber . Its structure consists of two 2,6-di-tert-butylphenol units linked by a propylazanediyl group, which provides it with unique antioxidant properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with a propylamine derivative under specific conditions. One common method involves the use of a heterogeneous catalytic system, which provides high catalytic activity and ensures the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and controlled reaction environments to ensure high yield and purity. The process may include steps such as differential scanning calorimetry and Wallace plasticity measurements to monitor the antioxidant performance of the product .
化学反応の分析
Types of Reactions: 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it donates electrons to reduce other compounds.
Substitution: The phenolic groups in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or peroxides, and the reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized phenolic compounds, while substitution reactions can produce a variety of substituted phenols .
科学的研究の応用
Chemistry: In chemistry, 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) is used as a stabilizer for polymers, preventing oxidative degradation and extending the lifespan of materials such as polypropylene and isoprene rubber .
Biology and Medicine: It can protect biological molecules from oxidative damage, which is a key factor in aging and various diseases .
Industry: In industrial applications, this compound is used as an additive in the production of plastics, rubbers, fuels, and oils. Its ability to enhance the physical and mechanical properties of materials makes it valuable in various manufacturing processes .
作用機序
The mechanism of action of 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) involves its antioxidant properties. The compound reacts with free radicals, neutralizing them and preventing oxidative damage to polymers and biological molecules. This reaction typically involves the donation of hydrogen atoms from the phenolic groups, which stabilizes the free radicals and terminates the chain reaction of oxidation .
類似化合物との比較
4,4’-(Isopropylidenedithio)bis(2,6-di-tert-butylphenol):
2,6-Di-tert-butylphenol: This compound is a simpler phenolic antioxidant used in various industrial applications.
Uniqueness: 4,4’-(Propylazanediyl)bis(2,6-di-tert-butylphenol) is unique due to its specific structure, which provides enhanced stability and antioxidant performance compared to other phenolic antioxidants.
特性
CAS番号 |
89635-36-9 |
|---|---|
分子式 |
C31H49NO2 |
分子量 |
467.7 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxy-N-propylanilino)phenol |
InChI |
InChI=1S/C31H49NO2/c1-14-15-32(20-16-22(28(2,3)4)26(33)23(17-20)29(5,6)7)21-18-24(30(8,9)10)27(34)25(19-21)31(11,12)13/h16-19,33-34H,14-15H2,1-13H3 |
InChIキー |
CITBNZPIEWRHQB-UHFFFAOYSA-N |
正規SMILES |
CCCN(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


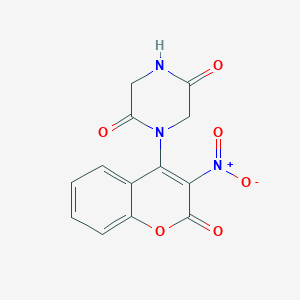

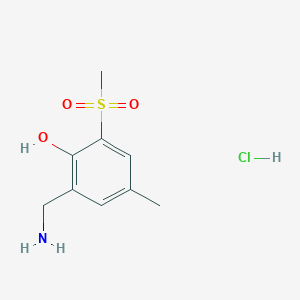
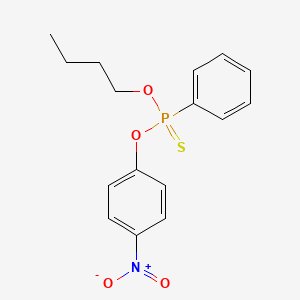
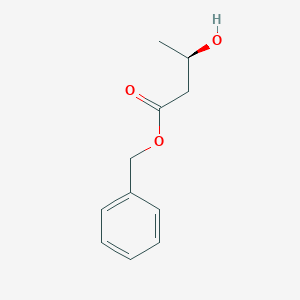
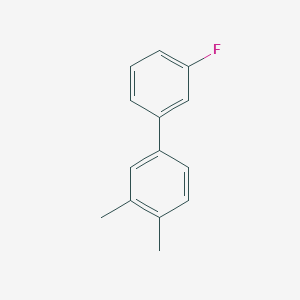


![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)


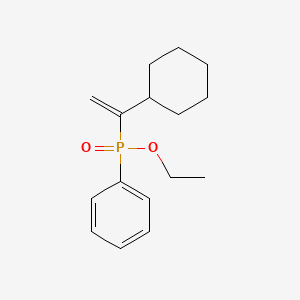
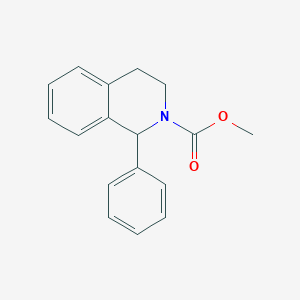
![3-[Diethyl(fluoro)silyl]propan-1-amine](/img/structure/B14386112.png)
